molecular formula C25H22BrNO4 B2837238 4-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid CAS No. 1822430-82-9

4-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid

Cat. No.: B2837238
CAS No.: 1822430-82-9
M. Wt: 480.358
InChI Key: IWBVHKIGBFMEIH-UHFFFAOYSA-N
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Description

®-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid is a chiral compound that features a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 2-bromobenzene, undergoes a series of reactions to introduce the desired functional groups.

    Fmoc Protection: The amino group is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

    Coupling Reaction: The protected amino group is then coupled with the bromophenyl intermediate using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of automated peptide synthesizers and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl group.

    Reduction: Reduction reactions may target the carbonyl groups or the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Peptides: The Fmoc-protected amino group makes this compound useful in solid-phase peptide synthesis.

    Chiral Catalysts: The chiral center can be utilized in the development of chiral catalysts for asymmetric synthesis.

Biology

    Drug Development: The compound’s structure may be modified to develop new pharmaceuticals with specific biological activities.

Medicine

    Therapeutic Agents:

Industry

    Materials Science: The compound can be used in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ®-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Bromo-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid: The enantiomer of the compound, which may have different biological activities.

    Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, used in peptide synthesis.

Uniqueness

The unique combination of the bromophenyl group and the Fmoc-protected amino group distinguishes this compound from other similar compounds, potentially offering unique reactivity and applications.

Properties

IUPAC Name

4-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBVHKIGBFMEIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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